molecular formula C13H11N3O3S B2806186 N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 930867-21-3

N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2806186
CAS No.: 930867-21-3
M. Wt: 289.31
InChI Key: BRTBWODNUDWSNI-UHFFFAOYSA-N
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Description

The compound “N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a benzothiazole ring, an isoxazole ring, and a carboxamide group .


Molecular Structure Analysis

The structure of similar compounds is often analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic addition on the active carbonyl group of benzothiazole amide derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often judged by their C, H and N analysis .

Scientific Research Applications

Synthesis and Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide and related derivatives are part of extensive research into heterocyclic compounds, valued for their diverse chemical activities and potential therapeutic applications. Research has focused on the synthesis of novel derivatives and the evaluation of their biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and antitubercular activities. Notably, certain derivatives exhibit significant selectivity and potency as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, indicating potential utility in medical treatments (Abu‐Hashem et al., 2020), (Mhaske et al., 2011).

Antimicrobial and Antifungal Properties

Compounds related to this compound have shown promising results in antimicrobial and antifungal screenings. Studies highlight the effectiveness of certain derivatives against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal isolates, offering potential pathways for the development of new antimicrobial and antifungal agents (Alhameed et al., 2019).

Cytotoxicity and Anticancer Potential

Research into the cytotoxic properties of related derivatives has been conducted, with some compounds demonstrating in vitro activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest potential applications in cancer research and therapy, with ongoing studies to further understand and exploit their anticancer properties (Hassan et al., 2014).

Molecular Structure Analysis

Structural analysis, including X-ray crystallography, has been utilized to elucidate the molecular configuration of related compounds, providing insights into their chemical properties and potential interactions. This foundational knowledge is crucial for the rational design of derivatives with enhanced biological activities and specific target interactions (Chakraborty et al., 2007).

Mechanism of Action

Target of Action

The primary target of N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .

Biochemical Pathways

By inhibiting COX-1 and COX-2, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation. The inhibition of this pathway leads to a decrease in prostaglandin production, thereby reducing inflammation.

Pharmacokinetics

The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation. This leads to a decrease in inflammation-related symptoms.

Safety and Hazards

The safety and hazards associated with similar compounds are often determined by their potential antibacterial activity and their interaction with cell-penetrating peptides .

Future Directions

The future directions for the study of similar compounds often involve the development of new molecules from the natural or synthetic sources with novel mode of action to treat microbial infections .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-7-6-9(19-16-7)12(17)15-13-14-11-8(18-2)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTBWODNUDWSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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